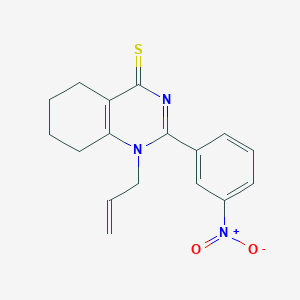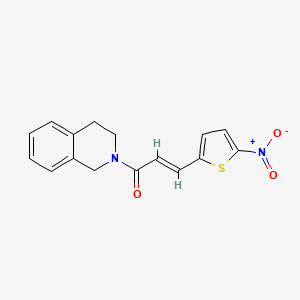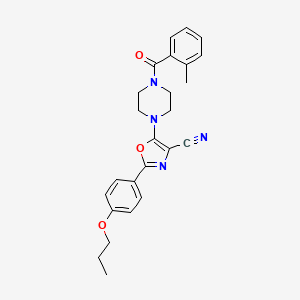
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile, also known as MP-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile' involves the reaction of 4-propoxyphenylacetic acid with thionyl chloride to form 4-propoxyphenylacetyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the corresponding amide. The amide is then reacted with 2-methylbenzoyl chloride to form the corresponding benzamide. The benzamide is then reacted with piperazine to form the corresponding piperazine derivative. This derivative is then reacted with 4-chloro-3-nitrobenzoic acid to form the corresponding nitro derivative. Reduction of the nitro group followed by cyclization with sodium methoxide yields the final product.
Starting Materials
4-propoxyphenylacetic acid, thionyl chloride, 2-amino-2-methyl-1-propanol, 2-methylbenzoyl chloride, piperazine, 4-chloro-3-nitrobenzoic acid, sodium methoxide
Reaction
4-propoxyphenylacetic acid + thionyl chloride → 4-propoxyphenylacetyl chloride, 4-propoxyphenylacetyl chloride + 2-amino-2-methyl-1-propanol → corresponding amide, corresponding amide + 2-methylbenzoyl chloride → corresponding benzamide, corresponding benzamide + piperazine → corresponding piperazine derivative, corresponding piperazine derivative + 4-chloro-3-nitrobenzoic acid → corresponding nitro derivative, reduction of nitro group followed by cyclization with sodium methoxide → final product
Mecanismo De Acción
The mechanism of action of 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile is not fully understood. However, studies have suggested that 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile exerts its therapeutic effects through the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has also been found to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation.
Efectos Bioquímicos Y Fisiológicos
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation and oxidative stress, and improvement of cognitive function. 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has also been shown to modulate the expression of various genes and proteins involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has several advantages for lab experiments, including its potent therapeutic effects, low toxicity, and relatively simple synthesis method. However, 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile also has some limitations, including its limited solubility in water and its potential interaction with other compounds in experimental settings.
Direcciones Futuras
The potential therapeutic applications of 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile are still being explored, and future research should focus on further elucidating its mechanism of action, optimizing its synthesis method, and developing more effective formulations for clinical use. Additionally, 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile could be further studied for its potential applications in other diseases, such as cardiovascular disease and metabolic disorders.
In conclusion, 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile is a chemical compound that has shown promising potential for therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has low toxicity and potent therapeutic effects. Future research should focus on further elucidating its mechanism of action and exploring its potential applications in other diseases.
Aplicaciones Científicas De Investigación
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has been found to reduce inflammation and oxidative stress. In neurological disorder research, 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-3-16-31-20-10-8-19(9-11-20)23-27-22(17-26)25(32-23)29-14-12-28(13-15-29)24(30)21-7-5-4-6-18(21)2/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCYVHRVFNTUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2951696.png)
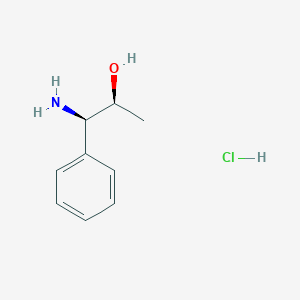
![(E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide](/img/structure/B2951699.png)
![9-(3-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2951700.png)
![2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2951703.png)

![6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2951706.png)

![5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B2951713.png)
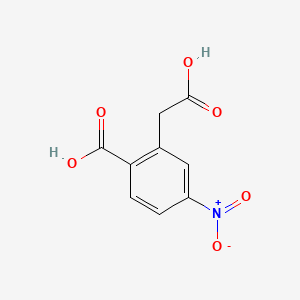
![5-chloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzamide](/img/structure/B2951716.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951717.png)
